molecular formula C8H6INO3 B14851741 2-Acetyl-6-iodoisonicotinic acid

2-Acetyl-6-iodoisonicotinic acid

Cat. No.: B14851741
M. Wt: 291.04 g/mol
InChI Key: AJSLTZOJTLBNLQ-UHFFFAOYSA-N
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Description

2-Acetyl-6-iodoisonicotinic acid: is an organic compound that belongs to the family of isonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and an iodine atom at the 6-position on the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-iodoisonicotinic acid typically involves the iodination of 2-acetylisonicotinic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-iodoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: The major product is 2-carboxy-6-iodoisonicotinic acid.

    Reduction Reactions: The major products are 2-hydroxy-6-iodoisonicotinic acid or 2-amino-6-iodoisonicotinic acid.

Scientific Research Applications

Chemistry: 2-Acetyl-6-iodoisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound is used to study the effects of halogenated isonicotinic acids on biological systems. It is also investigated for its potential antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-iodoisonicotinic acid involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    2-Acetylisonicotinic acid: Similar to 2-Acetyl-6-iodoisonicotinic acid but lacks the iodine atom.

    6-Iodoisonicotinic acid: Similar to this compound but lacks the acetyl group.

Uniqueness: this compound is unique due to the presence of both an acetyl group and an iodine atom on the isonicotinic acid ring. This dual substitution enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

2-acetyl-6-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C8H6INO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13)

InChI Key

AJSLTZOJTLBNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)O)I

Origin of Product

United States

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